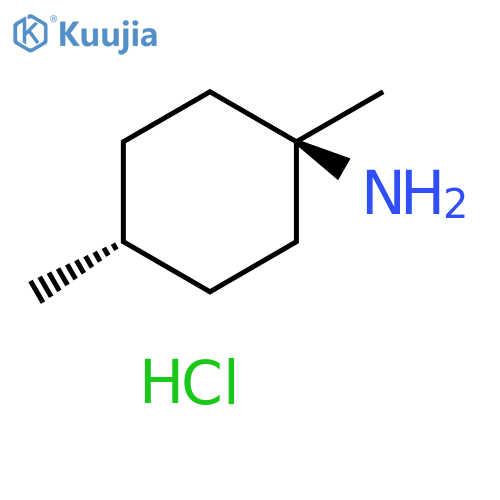Cas no 2738674-36-5 (trans-1,4-Dimethyl-cyclohexylamine hydrochloride)

2738674-36-5 structure
商品名:trans-1,4-Dimethyl-cyclohexylamine hydrochloride
CAS番号:2738674-36-5
MF:C8H18ClN
メガワット:163.68822145462
CID:5307753
trans-1,4-Dimethyl-cyclohexylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- trans-1,4-Dimethyl-cyclohexylamine hydrochloride
-
- インチ: 1S/C8H17N.ClH/c1-7-3-5-8(2,9)6-4-7;/h7H,3-6,9H2,1-2H3;1H/t7-,8-;
- InChIKey: ZKHDSJPVJCBZAE-KMMPGQJCSA-N
- ほほえんだ: C[C@@]1(CC[C@H](C)CC1)N.Cl
trans-1,4-Dimethyl-cyclohexylamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1301209-250mg |
trans-1,4-Dimethyl-cyclohexylamine hydrochloride |
2738674-36-5 | 95% | 250mg |
$780 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301209-500mg |
trans-1,4-Dimethyl-cyclohexylamine hydrochloride |
2738674-36-5 | 95% | 500mg |
$1095 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301209-50mg |
trans-1,4-Dimethyl-cyclohexylamine hydrochloride |
2738674-36-5 | 95% | 50mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301209-50mg |
trans-1,4-Dimethyl-cyclohexylamine hydrochloride |
2738674-36-5 | 95% | 50mg |
$340 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1301209-1g |
trans-1,4-Dimethyl-cyclohexylamine hydrochloride |
2738674-36-5 | 95% | 1g |
$1765 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1301209-100mg |
trans-1,4-Dimethyl-cyclohexylamine hydrochloride |
2738674-36-5 | 95% | 100mg |
$555 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2324S-250mg |
trans-1,4-Dimethyl-cyclohexylamine hydrochloride |
2738674-36-5 | 96% | 250mg |
¥6103.27 | 2024-04-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2324S-50mg |
trans-1,4-Dimethyl-cyclohexylamine hydrochloride |
2738674-36-5 | 96% | 50mg |
¥2605.69 | 2024-04-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2324S-1g |
trans-1,4-Dimethyl-cyclohexylamine hydrochloride |
2738674-36-5 | 96% | 1g |
¥13815.43 | 2024-04-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2324S-5g |
trans-1,4-Dimethyl-cyclohexylamine hydrochloride |
2738674-36-5 | 96% | 5g |
¥52446.15 | 2024-04-18 |
trans-1,4-Dimethyl-cyclohexylamine hydrochloride 関連文献
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
2738674-36-5 (trans-1,4-Dimethyl-cyclohexylamine hydrochloride) 関連製品
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2738674-36-5)trans-1,4-Dimethyl-cyclohexylamine hydrochloride

清らかである:99%/99%/99%/99%/99%/99%
はかる:1g/5g/500mg/250mg/100mg/50mg
価格 ($):1731.0/6573.0/1074.0/765.0/546.0/327.0